molecular formula C14H18N2O2 B3012491 Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034618-60-3

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B3012491
CAS No.: 2034618-60-3
M. Wt: 246.31
InChI Key: KYTLFRYJAKYDCW-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a cyclopropane carbonyl group linked to a piperidine ring substituted with a pyridin-4-yloxy moiety. This compound belongs to a broader class of cyclopropane-containing derivatives, which are of significant interest in medicinal chemistry due to the cyclopropane group’s ability to enhance metabolic stability and modulate conformational flexibility.

Properties

IUPAC Name

cyclopropyl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(11-3-4-11)16-9-1-2-13(10-16)18-12-5-7-15-8-6-12/h5-8,11,13H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLFRYJAKYDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridin-4-yloxy intermediates. These intermediates are then coupled with a piperidin-1-yl group under specific reaction conditions. Common reagents used in these reactions include cyclopropyl bromide, pyridine-4-ol, and piperidine. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl group using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Differences:

  • Core Heterocycle: The target compound features a piperidine ring, whereas analogs like 1-(4-Chlorophenyl) cyclopropyl methanone () utilize a piperazine ring. Substituent Diversity:
  • The pyridin-4-yloxy group in the target compound contrasts with the chlorophenyl group in ’s derivatives and the pyrimidoindole moiety in ’s compound (39). These substituents influence lipophilicity, solubility, and target interactions .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Key Substituent Molecular Weight LogP* (Predicted)
Target Compound Piperidine Pyridin-4-yloxy ~290–310 ~2.1
Compound 39 () Piperidine 7-Chloro-pyrimidoindole ~400 ~3.5
[1-(4-Chlorophenyl) cyclopropyl]methanone () Piperazine 4-Chlorophenyl ~320 ~2.8
Compound Piperidine Naphthalene-benzimidazole-pyrimidine 504.58 ~5.2

*LogP values estimated based on substituent contributions.

Anticancer Activity:

  • Derivatives : Compound 3c demonstrated activity against breast cancer (MDA-MB-435) at 80 µg/mL, likely via apoptosis induction. The chlorophenyl group may enhance DNA intercalation or kinase inhibition .
  • Target Compound : The pyridin-4-yloxy group could improve solubility and target kinases (e.g., EGFR or PI3K) compared to bulkier substituents in and .

Anti-Infective Potential:

  • : Compound 3c also showed antituberculosis activity against M. tuberculosis H37Rv, suggesting dual therapeutic utility. The chlorophenyl group may disrupt mycobacterial membrane integrity .
  • Compound : The benzimidazole-pyrimidine moiety in this high-molecular-weight derivative (504.58 Da) may target microbial topoisomerases, though its size could limit bioavailability .

Metabolic Stability:

  • Cyclopropane groups generally reduce oxidative metabolism. However, the pyridin-4-yloxy group in the target compound may introduce Phase II metabolism (e.g., glucuronidation), whereas chlorophenyl () or naphthalene () groups favor Phase I oxidation .

Biological Activity

Cyclopropyl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a pyridin-4-yloxy moiety. This unique structure contributes to its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing various signaling pathways and biological processes.

Biological Activity

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrrolo[3,4-c]pyridine scaffold can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells . The cytotoxicity of these compounds often correlates with their structural features, such as the presence of electron-withdrawing groups.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases.

3. Neuroprotective Effects
Some derivatives have demonstrated neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The interaction with muscarinic receptors suggests a pathway for modulating neurotransmission and protecting neuronal cells from damage .

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that modifications in the piperidine structure significantly affected cytotoxicity levels, with some derivatives showing IC50 values below 10 µM against ovarian cancer cells .
  • Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to modulate inflammatory pathways in macrophages. The study found that treatment with this compound led to reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits growth of ovarian and breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophages
NeuroprotectiveModulates neurotransmission; protects neuronal cells

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